Product packaging for BXL0124(Cat. No.:CAS No. 685141-23-5)

BXL0124

Cat. No.: B606435
CAS No.: 685141-23-5
M. Wt: 612.73
InChI Key: VSOWXEHVBCDXAY-CVRMBSQLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BXL0124 (1α,25-dihydroxy-20R-21(3-hydroxy-3-deuteromethyl-4,4,4-trideuterobutyl)-23-yne-26,27-hexafluoro-cholecalciferol) is a potent Gemini vitamin D analog that functions as a high-affinity agonist of the vitamin D receptor (VDR) . Its distinct Gemini structure, characterized by an extended side chain at the C21-methyl group, induces a conformational change in the VDR. This rearrangement creates a new cavity to accommodate the second side chain, stabilizing the receptor in its active state and resulting in biological activities that can be 10 to 100 times more potent than those of calcitriol . This compound is a valuable research tool in oncology, demonstrating significant efficacy in models of breast cancer. This compound exhibits robust anti-proliferative activity and can reduce tumor volume in vivo . A key mechanism of its action is the repression of cancer stem cell (CSC) populations. Treatment with this compound reduces the CD44+/CD24-/low and CD49f+/CD24-/low subpopulations, which are enriched with tumor-initiating cells . Furthermore, it potently inhibits mammosphere formation, a functional assay for CSCs, and represses the expression of stem cell markers like OCT4 and KLF-4 . The repression of the CD44 stem cell marker by this compound is a VDR-dependent event, as confirmed by siRNA studies . By targeting the CD44-STAT3 signaling axis, this compound inhibits downstream invasion markers and reduces cancer cell invasion . Notably, in multiple in vivo xenograft models, this compound has been shown to effectively suppress mammary tumor growth when administered via intraperitoneal injection or orally, without inducing hypercalcemic toxicity, a common limitation of natural vitamin D compounds in therapeutic applications . Its chemical modifications, including a 23-yne bond and fluorinated carbons at positions 26 and 27, are designed to confer metabolic stability by resisting degradation initiated by 24-hydroxylation . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic human or veterinary use.

Properties

CAS No.

685141-23-5

Molecular Formula

C32H38D6F6O4

Molecular Weight

612.73

IUPAC Name

(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-1,1,1-trifluoro-2,10-dihydroxy-10-(methyl-d3)-2-(trifluoromethyl)undec-3-yn-6-yl-11,11,11-d3)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

InChI

InChI=1S/C32H44F6O4/c1-20-23(18-24(39)19-27(20)40)12-11-22-9-6-16-29(4)25(13-14-26(22)29)21(8-5-15-28(2,3)41)10-7-17-30(42,31(33,34)35)32(36,37)38/h11-12,21,24-27,39-42H,1,5-6,8-10,13-16,18-19H2,2-4H3/b22-11+,23-12-/t21-,24-,25-,26+,27+,29-/m1/s1/i2D3,3D3

InChI Key

VSOWXEHVBCDXAY-CVRMBSQLSA-N

SMILES

C=C1[C@@H](O)C[C@H](O)C/C1=C/C=C2[C@H](CC[C@@H]3[C@H](CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)CC#CC(C(F)(F)F)(O)C(F)(F)F)[C@]3(C)CCC/2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BXL-0124;  BXL 0124;  BXL0124

Origin of Product

United States

Synthesis and Structural Elucidation of Bxl0124

Methodologies for the Chemical Synthesis of BXL0124 and Related Gemini (B1671429) Analogs

The synthesis of gemini vitamin D analogs, including this compound, has evolved over time. Initial procedures for the synthesis of gemini analogs were described in earlier literature. nih.govresearchgate.net More recently, novel synthetic methodologies for these compounds have been developed. nih.govresearchgate.net

One notable approach in the synthesis of gemini vitamin D3 analogs involves a key sigmatropic rearrangement. researchgate.net This procedure allows for control over the stereochemistry at the C-20 position, providing a versatile method to introduce diverse side chains onto the vitamin D scaffold. researchgate.net This control is crucial for generating new analogs with potentially interesting biological properties. researchgate.net

This compound itself is characterized by specific structural features, including a C-23 triple bond, hexafluoro (B1673141) substituents at C-26 and C-27 on one side chain, and a terminal trideuteromethylhydroxy group on the other side chain. researchgate.netmedkoo.com The introduction of such complex substituents and isotopic labeling (deuterium) necessitates precise and controlled synthetic routes. The chemical name provided for this compound highlights its intricate structure: (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-1,1,1-trifluoro-2,10-dihydroxy-10-(methyl-d3)-2-(trifluoromethyl)undec-3-yn-6-yl-11,11,11-d3)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol. medkoo.com

Table 1: Key Structural Features of this compound
FeatureDescription
Gemini AnalogExtension of C21-methyl group with a second chain. nih.gov
C-23 PositionPresence of a triple bond. researchgate.net
C-26, C-27 PositionsHexafluoro substituents. researchgate.net
Second Side ChainTerminal trideuteromethylhydroxy group. researchgate.netmedkoo.com
C-19 PositionPresence of a methylene (B1212753) group (distinguishing it from 19-nor analogs). nih.gov
Isotopic LabelingDeuterium atoms at specific positions (e.g., trideuteromethyl). medkoo.com

Advanced Structural Characterization Techniques

Structural characterization is essential to confirm the synthesized structure of this compound and to understand its interactions with biological targets, particularly the VDR. Advanced techniques are employed for this purpose. umassmed.eduroutledge.comamazon.com

Crystallographic Analysis of this compound-Ligand-Binding Domain Complexes (e.g., VDR LBD)

Crystallographic analysis, specifically X-ray diffraction, is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. ub.edu The crystal structure of the zebrafish (z)VDR ligand-binding domain (LBD) in complex with this compound and a SRC-1 coactivator peptide has been solved at a resolution of 2.5 Å. nih.gov This provides detailed insights into how this compound binds to and interacts with the VDR LBD.

The analysis of the zVDR LBD-BXL0124 complex structure revealed that the complex maintains the general fold and canonical active agonist conformation observed in other VDR LBD structures bound to active agonists like calcitriol (B1668218) and BXL0097 (a 19-nor counterpart of this compound). nih.gov Structural comparisons show high similarity in the Cα atom positions when compared to zVDR LBD-calcitriol and zVDR LBD-BXL0097 structures. nih.gov

Detailed examination of the interactions within the ligand-binding pocket (LBP) shows that the hydroxyl groups of this compound form hydrogen bonds similar to those formed by BXL0097. nih.gov The presence of trifluoromethyl groups on one of the side chains of this compound (and BXL0097) is noted to be involved in specific additional interactions that help stabilize helix H12 of the VDR, contributing to increased transactivation properties. nih.gov

A key difference highlighted by the crystal structure comparison between this compound and BXL0097 complexes is the role of the C19 methylene group present in this compound but absent in BXL0097. nih.gov Structural comparisons explain the elevated activity of this compound compared to BXL0097. nih.govresearchgate.netacs.org

The VDR LBD itself is structurally conserved and typically comprises 11-15 α-helices and a β-sheet. acs.orgmdpi.com The LBP is a cavity formed by numerous amino acids. acs.orgmdpi.comdoi.org Ligand binding induces a conformational shift in the LBD, leading to the recruitment of coactivator proteins. acs.org The crystal structure of VDR LBD in complex with various vitamin D compounds allows for a detailed molecular understanding of their action. acs.orgdoi.org Numerous crystal structures of VDR LBD with different ligands are available, providing a basis for comparison and understanding ligand-specific interactions. acs.orgmdpi.comdoi.org

Table 2: Crystallographic Data for zVDR LBD-BXL0124 Complex
ParameterValue/DescriptionSource
Resolution2.5 Å nih.gov
VDR SourceZebrafish (zVDR) LBD nih.govresearchgate.net
LigandThis compound nih.govresearchgate.net
Coactivator PeptideSRC-1 nih.gov
PDB ID (related)2HC4 (zVDR LBD-calcitriol), 3O1E (zVDR LBD-BXL0097) nih.gov
Key InteractionHydrogen bonds by hydroxyl groups, interactions by trifluoromethyl groups. nih.gov
Distinguishing FeatureInteractions formed by the C19 methylene group. nih.govresearchgate.net

Molecular Pharmacology and Receptor Interactions of Bxl0124

Elucidation of Vitamin D Receptor (VDR) Agonistic Activity

BXL0124 is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3, and is classified as a "Gemini" compound. pdbj.org These analogs are characterized by a second side chain, which enhances their biological activities compared to the natural hormone. pdbj.org

Binding Affinity and Specificity for VDR

Induction of VDR Conformational Changes

Like other VDR agonists, this compound's activity is initiated by binding to the ligand-binding pocket (LBP) of the VDR. This binding event triggers a significant conformational change in the receptor. pdbj.org A key feature of Gemini (B1671429) compounds like this compound is their ability to induce the formation of a novel cavity within the VDR's protein core to accommodate the second side chain. pdbj.org This structural rearrangement preserves the active state of the receptor, allowing it to interact with other proteins involved in gene transcription. pdbj.org

Role of Specific Chemical Moieties in VDR Interaction

The enhanced activity of this compound can be attributed to specific chemical features. A crucial element is the methylene (B1212753) group at position C-19, which is present in this compound but absent in its 19-nor analog, BXL0097. pdbj.orgnih.gov This C-19 methylene group contributes to the stabilization of the active agonist conformation of the VDR. pdbj.org

Structural analysis of the this compound-VDR complex reveals detailed interactions within the ligand-binding pocket. These include both hydrophobic and polar contacts that stabilize the binding of this compound. researchgate.net

Mechanisms of VDR-Mediated Transcriptional Activation

Upon binding this compound and undergoing a conformational change, the VDR initiates a cascade of events leading to the modulation of target gene expression.

Recruitment and Release of Coregulatory Proteins

The this compound-induced active conformation of the VDR facilitates its interaction with coactivator proteins. These coregulators are essential for the subsequent steps of transcriptional activation. nih.govnih.gov The crystal structure of the zebrafish VDR LBD in complex with this compound was solved in the presence of the SRC-1 coactivator peptide, indicating that this compound promotes the recruitment of this specific coactivator. nih.gov The VDR, bound to this compound, forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then recruits coactivators. nih.govresearchgate.net

Modulatory Effects on Vitamin D Response Element (VDRE)-Targeted Gene Expression

The VDR/RXR heterodimer, with its recruited coactivators, binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.govresearchgate.net This binding modulates the transcription of these genes. nih.gov

The transcriptional activity of this compound has been demonstrated using a luciferase reporter gene assay under the control of the human CYP24A1 promoter, a well-known VDR target gene. nih.gov In these studies, this compound was able to activate the transcription of the CYP24A1 promoter at a concentration as low as 10⁻¹² M, which is an order of magnitude more potent than its counterpart, BXL0097. nih.gov

Table 1: Transcriptional Activity of this compound in comparison to BXL0097 and Calcitriol

CompoundConcentration for Transcriptional Activation of hCYP24A1 promoterRelative Potency
This compound 10⁻¹² MMost Potent
BXL0097 10⁻¹¹ MLess potent than this compound
Calcitriol Higher concentrations required than this compound and BXL0097Least potent of the three

Cellular and Molecular Mechanisms of Bxl0124 Action

Regulation of Cellular Proliferation and Cell Cycle Progression

Progression through the G1 phase of the cell cycle is tightly controlled by the interplay of various regulatory proteins, most notably the cyclin-dependent kinases (CDKs) and their cyclin partners. Cyclin D1 is a key protein that complexes with CDK4 and CDK6 to drive the cell through the G1 phase. The anti-proliferative effects of vitamin D analogs are often attributed to their ability to downregulate the expression of G1-phase cyclins. Therefore, the observed G0/G1 arrest induced by BXL0124 is mechanistically linked to the modulation of these critical regulatory proteins. By reducing the levels or activity of proteins like Cyclin D1, this compound effectively removes the signal for the cell to advance, leading to a halt in proliferation.

Induction of Cellular Differentiation Pathways

This compound functions as a potent agent in differentiation therapy, a strategy aimed at converting malignant, undifferentiated cells into more mature, non-proliferating cell types. nih.govnih.govarxiv.org Cancer is often characterized by a loss of normal cellular differentiation. Vitamin D and its analogs are well-known inducers of this process. This compound leverages this mechanism to force cancer cells, particularly the aggressive cancer stem cell subpopulation, to exit their self-renewing, undifferentiated state. This induction of differentiation effectively tames the malignant behavior of the cells, reducing their tumorigenic potential.

Modulation of Cancer Stem Cell Phenotypes

Cancer Stem Cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, making them critical drivers of tumor growth, metastasis, and resistance to therapy. This compound exhibits a profound ability to modulate the phenotype of these CSCs, thereby striking at the root of the malignancy.

A key molecular action of this compound is the significant repression of the transmembrane glycoprotein (B1211001) CD44, a prominent cancer stem cell marker. researchgate.net Studies in basal-like breast cancer cells have demonstrated that this compound treatment leads to a dose-dependent and time-dependent decrease in the protein levels of both the standard isoform of CD44 (CD44s) and its variant isoforms (CD44v). researchgate.net This repression of CD44 is a critical event, as it disrupts the signaling pathways that maintain the "stemness" of the cancer cells. This effect has been shown to be dependent on the Vitamin D Receptor (VDR), confirming the mechanism of action for this vitamin D analog. researchgate.net While CD44 is a primary target, the CSC phenotype is also defined by other stemness-associated transcription factors such as OCT4 and KLF-4, which are crucial for maintaining pluripotency and a self-renewing state. nih.govnih.gov

Table 1: Effect of this compound on CD44 Protein Levels in MCF10DCIS Cells
This compound ConcentrationEffect on CD44s Protein LevelsEffect on CD44v Protein Levels
0.1 nMNoticeable DecreaseNoticeable Decrease
1.0 nMSignificant DecreaseSignificant Decrease
10.0 nMStrong DecreaseStrong Decrease

Data derived from studies on MCF10DCIS breast cancer cells, showing a dose-dependent reduction in CD44 protein levels after 24 hours of treatment. researchgate.net

The self-renewal capacity of cancer stem cells can be assessed in vitro using a mammosphere formation assay, where only stem-like cells can survive and proliferate in non-adherent culture conditions to form 3D spheres. nih.govplos.orgamegroups.org The ability of this compound to downregulate key stemness markers like CD44 directly impairs the ability of these cells to form mammospheres. By disrupting the molecular machinery required for self-renewal, this compound effectively reduces the population of CSCs capable of sustained proliferation and tumor initiation.

The ultimate effect of this compound on cancer stem cells is the induction of their differentiation. By repressing the expression of stemness-associated markers like CD44, this compound pushes the CSC subpopulation to lose its defining characteristics of self-renewal and pluripotency. researchgate.net This forces the cells down a differentiation pathway, causing them to transition from a CD44-high, stem-like, and highly tumorigenic state to a CD44-low, more differentiated, and non-tumorigenic phenotype. This therapeutic action effectively depletes the reservoir of cancer stem cells that are responsible for tumor maintenance and relapse.

Anti-Invasion and Anti-Metastatic Mechanisms

This compound exhibits potent anti-invasive and anti-metastatic effects by modulating the expression of crucial enzymes involved in extracellular matrix degradation and by potentially influencing the process of epithelial-mesenchymal transition.

A critical aspect of tumor invasion and metastasis is the degradation of the extracellular matrix (ECM), a process primarily mediated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). This compound has been demonstrated to significantly suppress the expression of several key MMPs implicated in cancer progression.

Research has shown that treatment with this compound leads to a marked decrease in the mRNA expression levels of several MMPs. Specifically, in a model of ductal carcinoma in situ (DCIS) progressing to invasive ductal carcinoma (IDC), this compound was found to inhibit the mRNA expression of MMP-2, MMP-9, MMP-14, MMP-15, and MMP-16 nih.gov. Further studies in MCF10DCIS cells corroborated these findings, showing that this compound significantly decreased the mRNA levels of MMP-2 and MMP-9 nih.gov. The downregulation of these specific MMPs suggests a targeted mechanism by which this compound can impede the breakdown of the basement membrane, a crucial step in the transition from a non-invasive to an invasive phenotype.

Target MMPEffect of this compoundObserved inReference
MMP-2Decreased mRNA expressionMCF10DCIS.com tumor samples and MCF10DCIS cells nih.govnih.gov
MMP-9Decreased mRNA expressionMCF10DCIS.com tumor samples and MCF10DCIS cells nih.govnih.gov
MMP-14Decreased mRNA expressionMCF10DCIS.com tumor samples nih.gov
MMP-15Decreased mRNA expressionMCF10DCIS.com tumor samples nih.gov
MMP-16Decreased mRNA expressionMCF10DCIS.com tumor samples nih.gov

Epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is a hallmark of cancer progression and metastasis. While direct studies on the comprehensive impact of this compound on the full spectrum of EMT markers are limited, its known molecular targets suggest a potential interference with this process. The downregulation of MMPs, as detailed above, is intrinsically linked to the cellular changes occurring during EMT. Further research is warranted to fully elucidate the direct effects of this compound on key EMT markers such as E-cadherin, N-cadherin, and vimentin.

Interrogation of Intracellular Signaling Cascades

This compound's anti-cancer activity is further attributed to its ability to modulate key intracellular signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and invasion.

The ErbB2 (also known as HER2) receptor tyrosine kinase is a critical driver of tumorigenesis in a subset of breast cancers. Its activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation and survival.

While this compound treatment did not alter the protein levels of phosphorylated Akt (pAkt) or phosphorylated Erk (pErk) in MCF10DCIS cells, it has been shown to affect the upstream activator of these pathways nih.gov. The impact of this compound on the broader ErbB2 signaling network warrants further investigation to fully understand its therapeutic implications in ErbB2-positive cancers.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is a common feature in many cancers and is associated with poor prognosis.

This compound has been shown to be a potent inhibitor of STAT3 signaling. Treatment with this compound leads to a dose-dependent decrease in the protein levels of phosphorylated STAT3 (pSTAT3), the active form of the protein, without affecting the total STAT3 levels nih.gov. This inhibitory effect is linked to the downregulation of CD44, a transmembrane glycoprotein that forms a complex with STAT3 and Janus kinase 2 (JAK2) to activate STAT3 signaling plos.org. By repressing CD44 expression, this compound disrupts this activation complex, leading to the suppression of STAT3 signaling and a subsequent reduction in tumor cell invasion plos.org.

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, and its dysregulation is implicated in the maintenance of cancer stem cells, also known as tumor-initiating cells. In breast cancer, the CD44+/CD24-/low cell population is identified as tumor-initiating cells and exhibits elevated Notch1 signaling nih.gov.

This compound has been identified as a potent inhibitor of Notch signaling. Treatment with this compound decreases the level of the activated Notch1 receptor nih.gov. Furthermore, it significantly reduces the mRNA and protein levels of the Notch ligands, Jagged-1, Jagged-2, and DLL1 nih.gov. This leads to the repression of c-Myc, a key downstream target of the Notch signaling pathway nih.gov.

Notch Signaling ComponentEffect of this compoundReference
Activated Notch1 ReceptorDecreased level nih.gov
Jagged-1Reduced mRNA and protein levels nih.gov
Jagged-2Reduced mRNA and protein levels nih.gov
DLL1Reduced mRNA and protein levels nih.gov
HES1Induced expression nih.gov
c-MycRepressed expression nih.gov

Interaction with CD44-Met Receptor Signaling Axis

This compound has been shown to exert significant effects on the expression and signaling of the cell surface glycoprotein CD44, a key player in cancer cell signaling and metastasis. While direct modulation of the CD44-Met receptor interaction by this compound has not been explicitly detailed in available research, studies have elucidated its impact on CD44 expression and downstream signaling pathways.

Research conducted on basal-like breast cancer cells has demonstrated that this compound effectively decreases the protein levels of both the standard isoform of CD44 (CD44s) and its variant isoforms (CD44v). nih.gov This reduction was observed to be both dose-dependent and time-dependent. nih.gov This inhibitory effect is mediated through the Vitamin D Receptor (VDR), as knockdown of VDR using siRNA abolished the this compound-induced repression of CD44. nih.gov

Furthermore, this compound has been found to inhibit the signaling complex formed by CD44, Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov By reducing the expression of CD44, this compound leads to a decrease in the formation of the CD44-STAT3-JAK2 complex, which in turn suppresses the activation of STAT3 signaling. nih.govplos.org This was evidenced by a reduction in phosphorylated STAT3 (pSTAT3) levels upon this compound treatment. nih.gov Interestingly, the treatment did not affect the protein levels of pErk, pAkt, or pNFκB, suggesting a specific action on the CD44-STAT3 axis. nih.gov

The interaction between CD44 and the c-Met receptor, a receptor tyrosine kinase, is crucial for signaling pathways involved in cell proliferation, migration, and invasion. nih.govscispace.com CD44 isoforms, particularly those containing variant exon v6, are required for the activation of c-Met by its ligand, hepatocyte growth factor (HGF). nih.govscispace.com Although direct evidence of this compound disrupting the CD44-Met complex is not yet available, its ability to downregulate CD44 expression suggests a potential indirect mechanism for inhibiting Met signaling.

Table 1: Effect of this compound on CD44 and Downstream Signaling Molecules in Breast Cancer Cell Lines
Cell LineTreatmentEffect on CD44s Protein LevelsEffect on CD44v Protein LevelsEffect on pSTAT3 Protein LevelsEffect on Total STAT3 Protein Levels
MCF10DCISThis compoundDecreased (Dose and Time-Dependent)Decreased (Dose and Time-Dependent)DecreasedNo Change
MCF10CA1aThis compoundDecreasedDecreasedDecreasedNo Change
MDA-MB-468This compoundDecreasedDecreasedDecreasedNo Change

Influence on Wnt/β-catenin Signaling Pathway

Direct studies detailing the influence of this compound on the Wnt/β-catenin signaling pathway are limited. However, the mechanism of action of vitamin D analogs, acting through the VDR, provides a strong basis for its potential role in modulating this critical pathway in cancer development and progression.

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development and tissue homeostasis. nih.govresearchgate.netmdpi.commdpi.comyoutube.comyoutube.com Its aberrant activation is a hallmark of many cancers, leading to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of oncogenes like c-myc and cyclin D1. nih.govnih.gov

Research has shown that the VDR can physically interact with β-catenin. plos.orgjcancer.orgplos.org This interaction can lead to the sequestration of β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes. Ligand-activated VDR can compete with TCF4 for binding to β-catenin, thereby inhibiting Wnt/β-catenin signaling. Furthermore, VDR activation has been shown to promote the expression of E-cadherin, which can sequester β-catenin at the cell membrane, further reducing its nuclear availability. jcancer.org

Given that this compound is a potent VDR agonist, it is plausible that it exerts an inhibitory effect on the Wnt/β-catenin pathway through these established mechanisms of VDR-mediated signaling. By activating VDR, this compound may enhance the interaction between VDR and β-catenin, leading to a reduction in nuclear β-catenin levels and the downregulation of Wnt target genes. However, direct experimental evidence confirming this hypothesis for this compound is still required.

Table 2: Potential VDR-Mediated Mechanisms of Wnt/β-catenin Pathway Inhibition by this compound
MechanismDescriptionPotential Effect of this compound
VDR-β-catenin InteractionActivated VDR binds directly to β-catenin, preventing its interaction with TCF/LEF transcription factors. plos.orgjcancer.orgplos.orgEnhanced sequestration of β-catenin, leading to decreased transcription of Wnt target genes.
Induction of E-cadherinVDR activation can increase the expression of E-cadherin, which anchors β-catenin to the cell membrane. jcancer.orgIncreased sequestration of β-catenin at adherens junctions, reducing its nuclear translocation.

Involvement of p53-Dependent Regulatory Mechanisms

The tumor suppressor protein p53 plays a critical role in the cellular response to stress by regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov Recent findings have indicated a crucial involvement of p53-dependent mechanisms in the molecular action of this compound, particularly in its regulation of CD44 expression.

Studies have revealed that the repression of CD44 expression by this compound is dependent on functional p53. plos.org The promoter region of the CD44 gene contains a p53-binding site, and p53 has been shown to inhibit CD44 expression by binding to this site. plos.orgnih.gov Research has demonstrated that the ability of this compound to repress the transactivation of the CD44 promoter is nullified when this p53-binding site is mutated. plos.org This indicates that p53 is a necessary component for the this compound-mediated downregulation of CD44. plos.org

The interplay between p53 and CD44 is significant, as CD44 is known to have anti-apoptotic and growth-promoting functions that can counteract the tumor-suppressive activities of p53. nih.govmdpi.com By repressing CD44 expression in a p53-dependent manner, this compound can potentially enhance the pro-apoptotic and growth-inhibitory functions of p53. nih.gov This highlights a novel aspect of this compound's mechanism of action, linking the vitamin D signaling pathway with the p53 tumor suppressor network.

Table 3: Summary of p53-Dependent Regulation of CD44 by this compound
Experimental ConditionObservationConclusion
This compound treatment of cancer cells with wild-type p53Repression of CD44 promoter transactivationThis compound inhibits CD44 expression.
This compound treatment of cancer cells with mutated p53-binding site in CD44 promoterNo repression of CD44 promoter transactivationThe p53-binding site is essential for this compound-mediated CD44 repression. plos.org

Structure Activity Relationship Sar Studies of Bxl0124 and Its Derivatives

Identification of Key Structural Determinants for VDR Agonism

The potent VDR agonism of BXL0124 is intrinsically linked to its unique structural modifications. As a gemini (B1671429) analog of calcitriol (B1668218), this compound features an extension of the C21-methyl group with a second side chain. nih.govnih.gov This additional side chain is accommodated within a newly formed cavity inside the VDR ligand-binding domain (LBD), a result of structural rearrangement within the protein core upon ligand binding. nih.govnih.gov This conformational change is critical as it preserves the active state of the receptor, enabling the recruitment of coactivator proteins and subsequent transcriptional activation. nih.govnih.gov

Structural analyses of the VDR LBD in complex with this compound have provided detailed insights into these interactions. The binding mode of this compound stabilizes the agonistic conformation of the VDR, leading to enhanced transcriptional activity at lower concentrations compared to its 19-nor counterpart. nih.govnih.gov Key interactions with specific amino acid residues within the VDR LBD contribute to the stable binding and the resulting agonistic effect.

Analysis of the 19-Methylene Group's Contribution to Biological Potency

A significant structural difference between this compound and its 19-nor analog, BXL0097, is the presence of a methylene (B1212753) group at position C-19 in this compound. nih.govnih.gov SAR studies have highlighted the crucial role of this 19-methylene group in the biological potency of this compound. Research indicates that the methylene group at C-19 in this compound contributes to stabilizing the VDR agonist conformation. This structural feature is directly correlated with this compound's higher transcriptional activity compared to its 19-nor counterpart, BXL0097. nih.govnih.gov The presence of the 19-methylene group appears to favor a receptor conformation that is more effective in initiating VDR-mediated transcription.

Role of Side Chain Modifications (e.g., Trifluoromethyl Groups) in Activity Enhancement

This compound incorporates specific modifications in its side chain, notably the replacement of six hydrogen atoms at positions 26 and 27 with fluorine atoms and an extension at position 21 with a (3-hydroxy-3-trideuteromethyl-4,4,4-trideuterobutyl) group, while maintaining the 20(R) configuration of cholecalciferol. These side chain modifications are integral to the compound's interaction with the VDR and its enhanced activity. The extended side chain is accommodated in a novel cavity within the VDR LBD, which is formed by structural rearrangements of the protein core. nih.govnih.gov

Comparative Structure-Activity Profiling with Related Analogs (e.g., BXL0097)

Comparative SAR studies between this compound and related analogs, particularly BXL0097, have been instrumental in pinpointing the structural features responsible for their differential activities. BXL0097 is a closely related gemini analog that differs from this compound primarily by the absence of the methylene group at the C-19 position (it is a 19-nor analog). nih.govnih.gov

Studies consistently show that this compound is a more potent VDR agonist than BXL0097, demonstrating higher transcriptional activity at lower concentrations. nih.govnih.gov This difference in potency is also reflected in their biological effects, with this compound showing greater activity in inhibiting the growth of breast cancer cells and reducing tumor volume compared to BXL0097. nih.govnih.gov

Here is a comparative overview of the activities of this compound and BXL0097 based on research findings:

CompoundStructural Feature at C-19VDR Transcriptional ActivityCancer Cell Growth InhibitionTumor Volume Reduction
This compoundMethylene groupMore potent than BXL0097More active than BXL0097More effective than BXL0097
BXL0097Absent (19-nor)Less potent than this compoundLess active than this compoundLess effective than this compound

Preclinical Efficacy Studies and Research Models

In Vitro Experimental Systems

In vitro studies have been instrumental in defining the direct cellular effects of BXL0124 on breast cancer cells. These experimental systems allow for a controlled assessment of the compound's mechanisms of action at the cellular and molecular level.

The efficacy of this compound has been evaluated in several breast cancer cell lines, with a significant focus on models that represent the progression from non-invasive to invasive disease.

MCF10DCIS.com: This cell line is a well-established model that recapitulates the progression of human comedo-type ductal carcinoma in situ (DCIS) to invasive ductal carcinoma (IDC). researchgate.net In vitro studies have demonstrated that this compound exerts antiproliferative effects on MCF10DCIS.com cells. researchgate.net Furthermore, treatment with this compound has been shown to markedly decrease the expression of the cancer stem cell marker CD44 in these cells, suggesting a potential mechanism for its anti-tumor activity involves modifying cancer stem cell subpopulations into less aggressive, more differentiated cells. researchgate.net

MDA-MB-468: Research involving this triple-negative breast cancer cell line has shown that incubation with this compound affects key signaling and marker proteins. Following a 24-hour treatment, Western blot analysis revealed alterations in the protein levels of the Vitamin D Receptor (VDR), CD44 splice variants (CD44v and CD44s), and components of the STAT3 signaling pathway (pSTAT3 and STAT3). researchgate.net

Other Cell Lines (E18-9A-42, SUM159, MCF-7, HEK 293 EBNA): Based on a comprehensive review of the available scientific literature, specific studies detailing the direct in vitro effects of this compound on the E18-9A-42, SUM159, MCF-7, and HEK 293 EBNA cell lines have not been identified.

Functional assays are critical for understanding the physiological impact of a compound on cancer cell behavior. This compound has been assessed in several key assays that model different aspects of tumorigenesis.

Cell Proliferation: this compound has been shown to inhibit the proliferation of breast cancer cells. In vitro studies confirmed that the compound has direct antiproliferative effects on MCF10DCIS.com cells. researchgate.net This effect is consistent with observations from in vivo models where this compound treatment decreased the proliferation of DCIS luminal cells. researcher.life

Invasion: While direct cell invasion assay data for this compound is not extensively detailed, its mechanism of action strongly suggests an anti-invasive potential. Studies have shown that this compound treatment significantly reduces the mRNA levels of several matrix metalloproteinases (MMPs), including MMP2, MMP9, MMP14, and MMP15. researchgate.net MMPs are crucial enzymes that degrade the extracellular matrix, a key step in tumor cell invasion. By inhibiting MMP expression, this compound likely contributes to the maintenance of tissue architecture and the inhibition of the invasive transition. researchgate.net

Mammosphere Formation Assays: The mammosphere formation assay is used to quantify the activity of cancer stem-like cells. Research has demonstrated that this compound effectively represses mammosphere formation in MCF10DCIS.com breast cancer cells. researcher.life This finding, coupled with the observed decrease in stem cell marker expression, indicates that this compound may target the cancer stem cell population, which is thought to be responsible for tumor initiation and recurrence. researchgate.netresearcher.life

In Vivo Animal Models of Carcinogenesis

In vivo studies using animal models are essential for evaluating the systemic efficacy of a compound in a complex biological environment. This compound has been tested in xenograft models that mimic human breast cancer progression.

Xenograft models, which involve transplanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical cancer research.

The primary in vivo model used to evaluate this compound is the MCF10DCIS.com xenograft model. researchgate.net In these studies, human MCF10DCIS.com cells are injected into the mammary fat pad of immunodeficient mice, such as nu/nu or Severe Combined Immunodeficient (SCID) mice , where they form lesions that progress from DCIS to IDC. researcher.life This model is particularly valuable as it allows for the study of the crucial transition from non-invasive to invasive breast cancer. researchgate.net

Genetically Engineered Mouse Models (GEMMs), such as MMTV-ErbB2/neu or MMTV-Wnt1 transgenic mice, develop tumors spontaneously as a result of specific genetic alterations, closely mimicking certain subtypes of human breast cancer. A review of the available literature did not identify studies where this compound was evaluated in these specific GEMMs.

A key focus of the in vivo research on this compound has been its ability to inhibit not just tumor growth, but the critical progression from a pre-invasive to an invasive state.

Inhibition of DCIS to IDC Transition: this compound has been shown to be a potent inhibitor of the transition of DCIS to IDC. researchgate.net In xenograft models, administration of this compound helps maintain the integrity of the myoepithelial cell layer and the basement membrane, which are critical barriers to invasion. researchgate.net In control groups, these structures are typically lost as the tumor progresses to an invasive state. researchgate.net

Tumor Growth Inhibition: Treatment with this compound leads to a significant reduction in tumor volume. One study reported a 43% reduction in tumor volume by the fourth week of treatment. researchgate.net Another investigation using the MCF10DCIS.com model in nu/nu mice noted a 53% reduction in tumor volume by week 2 and a 60% reduction by week 3. researcher.life

Table 1: Effect of this compound on Tumor Volume in MCF10DCIS.com Xenograft Models
Study ReferenceTime PointTumor Volume Reduction (%)
Wahler, et al. (2014) researchgate.netWeek 443%
Wahler, et al. (2013) researcher.lifeWeek 253%
Wahler, et al. (2013) researcher.lifeWeek 360%

Modulation of Progression-Related Molecules: The inhibitory action of this compound on cancer progression is associated with its ability to downregulate the expression of MMPs. The reduction in MMP mRNA levels is observed starting at week 3 of treatment, coinciding with the typical timing of the invasive transition in this model. researchgate.net

Table 2: Effect of this compound Treatment on Matrix Metalloproteinase (MMP) mRNA Levels in MCF10DCIS.com Tumors
MMP TargetEffect at Week 3Effect at Week 4
MMP2Significantly DecreasedPersistently Decreased
MMP9Significantly DecreasedNot specified
MMP14Significantly DecreasedPersistently Decreased
MMP15Significantly DecreasedNot specified
MMP16No ChangeNot specified
Data sourced from Wahler, et al. (2014) researchgate.net

Combination Preclinical Studies with Other Agents (e.g., Rexinoids)

A comprehensive review of publicly available scientific literature and research databases reveals no preclinical studies investigating the compound this compound in combination with other therapeutic agents, including rexinoids. Current research on this compound has focused on its efficacy and mechanism of action as a standalone agent in various cancer models, particularly in breast and prostate cancer.

While the synergistic potential of combining vitamin D analogs with other anti-cancer agents is an area of active investigation in oncology, specific data on this compound combination therapies are not available. Therefore, no detailed research findings or data tables on the combined preclinical efficacy of this compound can be provided at this time.

Future preclinical research may explore the possibility of combining this compound with other compounds, such as rexinoids, to investigate potential synergistic or additive effects in cancer therapy.

Advanced Research Methodologies and Future Preclinical Directions

Molecular Profiling Techniques

Gene Expression Analysis

The impact of BXL0124 on cancer cell gene expression has been primarily investigated using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). This targeted approach allows for the precise measurement of changes in the mRNA levels of specific genes of interest.

Detailed Research Findings:

In studies involving the MCF10DCIS human breast ductal carcinoma in situ cell line, RT-qPCR analysis revealed that treatment with this compound leads to a significant downregulation of genes associated with cancer invasion and metastasis. Specifically, the mRNA expression of CD44, a cell-surface glycoprotein (B1211001) implicated in tumor progression, was markedly reduced. Furthermore, the expression of several matrix metalloproteinases (MMP-2, MMP-9, and MMP-14) and urokinase plasminogen activator (uPA), all of which are key enzymes in the degradation of the extracellular matrix, was also found to be significantly decreased upon this compound treatment. These findings suggest that this compound exerts its anti-invasive effects in part by transcriptionally repressing genes crucial for cell invasion.

While RT-qPCR has provided valuable insights into the regulation of specific genes by this compound, comprehensive transcriptomic analyses using techniques like RNA sequencing have not yet been reported in the available scientific literature. Such studies would offer a broader, unbiased view of the global gene expression changes induced by this compound, potentially uncovering novel pathways and mechanisms of action.

Table 1: Effect of this compound on Gene Expression in MCF10DCIS Cells (RT-qPCR)

Gene Function Effect of this compound Treatment
CD44 Cell adhesion, migration, and signaling Downregulation
MMP-2 Extracellular matrix degradation Downregulation
MMP-9 Extracellular matrix degradation Downregulation
MMP-14 Extracellular matrix degradation Downregulation
uPA Plasminogen activation, tissue remodeling Downregulation

Protein Expression and Phosphorylation Profiling

To comprehend the functional consequences of altered gene expression, researchers have extensively utilized techniques to study protein levels and post-translational modifications, such as phosphorylation.

Western Blot Analysis:

Western blot has been a cornerstone technique in elucidating the molecular targets of this compound. In breast cancer cell lines, treatment with this compound has been shown to decrease the protein levels of both the standard (CD44s) and variant (CD44v) isoforms of CD44. ebi.ac.uk Concurrently, a significant reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (pSTAT3) is observed, while the total STAT3 protein levels remain unchanged. ebi.ac.uk This indicates that this compound interferes with the activation of STAT3, a key transcription factor involved in cell proliferation, survival, and invasion.

Immunoprecipitation:

To investigate the physical interactions between proteins, co-immunoprecipitation assays have been employed. These studies have demonstrated a direct interaction between CD44 and STAT3 in breast cancer cells. This compound treatment was found to disrupt this interaction, suggesting a mechanism by which it inhibits STAT3 activation. nih.gov

Immunohistochemistry:

While immunohistochemistry is a powerful technique to study protein expression and localization within the context of tissue architecture, specific studies detailing the use of this method to evaluate the effects of this compound in preclinical tumor models are not yet available in the published literature. Such studies would be valuable to confirm the in vitro findings in a more physiologically relevant setting.

Table 2: Impact of this compound on Key Proteins in Breast Cancer Cells

Protein Analysis Technique Finding
CD44s Western Blot Decreased expression
CD44v Western Blot Decreased expression
pSTAT3 (Tyr705) Western Blot Decreased phosphorylation
Total STAT3 Western Blot No change in expression
CD44-STAT3 Interaction Co-immunoprecipitation Disrupted by this compound

Subcellular Localization Studies

Understanding the cellular location of key signaling molecules is crucial to deciphering their function. Immunofluorescence microscopy has been utilized to visualize the subcellular localization of proteins in response to this compound treatment.

Immunofluorescence:

Studies in MCF10DCIS cells have used immunofluorescence to demonstrate that this compound treatment leads to a reduction in the nuclear localization of phosphorylated STAT3. nih.gov This finding is consistent with the Western blot data showing decreased pSTAT3 levels and suggests that this compound prevents the translocation of activated STAT3 to the nucleus, where it would otherwise regulate the transcription of its target genes.

There is a lack of specific published data on the use of confocal microscopy to study the subcellular localization of the Vitamin D Receptor (VDR) in response to this compound.

Functional Genomics and Proteomics Approaches

To functionally validate the mechanisms of action of this compound, researchers have employed gene knockdown and reporter assay techniques.

siRNA-mediated gene knockdown for VDR:

To confirm that the effects of this compound are mediated through the Vitamin D Receptor, small interfering RNA (siRNA) has been used to specifically knock down the expression of VDR in breast cancer cells. The results of these experiments have shown that the this compound-induced decrease in CD44 and pSTAT3 levels is abolished in cells lacking VDR. nih.govnih.gov This provides strong evidence that this compound exerts its anti-cancer effects in a VDR-dependent manner.

Reporter Assays:

Emerging Areas of Preclinical Investigation

Exploration of this compound's Potential in Other Preclinical Disease Models

The majority of preclinical research on this compound has been concentrated on breast cancer models, where it has shown significant promise in inhibiting tumor growth and invasion. nih.gov However, the ubiquitous expression of the Vitamin D Receptor in various tissues and its known role in regulating cell proliferation, differentiation, and apoptosis in a wide range of cell types suggest that the therapeutic potential of this compound may extend to other malignancies.

Future preclinical investigations could explore the efficacy of this compound in other cancer types where VDR signaling is known to be important, such as:

Prostate Cancer: Vitamin D analogs have been studied for their potential in prostate cancer prevention and treatment. nih.govurologytimes.com

Leukemia: The differentiating effects of vitamin D compounds on leukemia cells are well-documented. masseycancercenter.org

Skin Cancer: VDR plays a crucial role in skin cell homeostasis, and its ligands have been investigated for skin cancer therapy. nih.gov

Systematic preclinical studies in these and other cancer models are warranted to fully elucidate the therapeutic breadth of this compound.

Development of Novel Analytical Methods for Research Compound Quantification in Preclinical Samples

The robust preclinical evaluation of this compound necessitates the development of sensitive and specific analytical methods for its quantification in biological matrices. While specific validated assays for this compound are not extensively detailed in publicly available literature, the analytical approaches for other vitamin D analogs, particularly gemini (B1671429) analogs, provide a clear framework for the development of such methods. The primary methodology anticipated for the quantification of this compound in preclinical samples such as plasma, serum, and tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS offers unparalleled specificity and sensitivity, which is crucial for accurately measuring the low concentrations of vitamin D analogs typically present in biological samples. The development of a novel LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: Effective extraction of this compound from the complex biological matrix is paramount. This typically involves protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UPLC) system would likely be employed to achieve efficient separation of this compound from its metabolites and other endogenous compounds. The choice of the stationary phase (e.g., C18 or phenyl-hexyl columns) and mobile phase composition would be optimized to ensure sharp peak shapes and adequate retention.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the high selectivity and sensitivity required. Specific precursor-to-product ion transitions for this compound and a suitable internal standard would be identified and optimized.

Method Validation: The developed method would undergo rigorous validation in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Given the structural similarities to other vitamin D analogs, derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) could be explored to enhance the ionization efficiency and, consequently, the sensitivity of the assay.

ParameterAnticipated Method and Specification
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample TypesPlasma, Serum, Tissue Homogenates
Extraction MethodProtein Precipitation followed by Solid-Phase Extraction (SPE)
ChromatographyUPLC with a reversed-phase column (e.g., C18)
DetectionTriple Quadrupole Mass Spectrometer in MRM mode
Lower Limit of Quantification (LLOQ)Projected in the low pg/mL range
Linear RangeTo be determined (e.g., 5-5000 pg/mL)
Accuracy and PrecisionWithin ±15% (±20% at LLOQ)

Mechanistic Insights into Resistance to this compound in Preclinical Settings

The development of resistance to anti-cancer agents is a significant clinical challenge. While preclinical studies specifically investigating resistance to this compound are limited, insights can be drawn from the broader understanding of resistance mechanisms to vitamin D analogs in cancer. The anti-proliferative effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR). Therefore, mechanisms of resistance are likely to involve alterations in the VDR signaling pathway.

Potential mechanisms of resistance to this compound in preclinical cancer models could include:

Downregulation or Mutation of the VDR: A reduction in the expression of VDR or mutations that impair the binding of this compound or its subsequent transcriptional activity would be a primary mechanism of resistance. chromatographytoday.com

Epigenetic Modifications: Silencing of the VDR gene through promoter hypermethylation has been observed in some cancers and could confer resistance to this compound. researchgate.net

Altered Metabolism of this compound: Increased catabolism of this compound by enzymes such as CYP24A1, which is often overexpressed in tumors, could reduce the intracellular concentration of the active compound and lead to resistance.

Dysregulation of VDR-Mediated Gene Transcription: Cancer cells may develop resistance by altering the transcriptional response to VDR activation, favoring pro-survival pathways over apoptotic or anti-proliferative ones. chromatographytoday.com

Cross-talk with other Signaling Pathways: The activation of alternative pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, could bypass the anti-proliferative effects of this compound, leading to resistance.

Future preclinical research should focus on developing this compound-resistant cancer cell lines to experimentally validate these potential resistance mechanisms. Such studies would be instrumental in identifying predictive biomarkers of response and developing strategies to overcome resistance.

Potential Resistance MechanismDescriptionPreclinical Investigation Strategy
VDR Downregulation/MutationReduced VDR expression or mutations affecting ligand binding or transcriptional activity. chromatographytoday.comAnalysis of VDR expression and sequencing of the VDR gene in this compound-sensitive vs. -resistant cell lines.
Epigenetic SilencingHypermethylation of the VDR promoter leading to decreased expression. researchgate.netBisulfite sequencing or methylation-specific PCR of the VDR promoter in resistant cells.
Increased CatabolismOverexpression of CYP24A1 leading to rapid degradation of this compound.Measurement of CYP24A1 expression and activity in preclinical models.
Altered Transcriptional ResponseChanges in the expression of VDR target genes involved in cell cycle and apoptosis. chromatographytoday.comGene expression profiling (e.g., RNA-seq) to compare the transcriptomic response to this compound in sensitive and resistant models.
Activation of Bypass PathwaysUpregulation of alternative pro-survival signaling pathways.Phospho-protein arrays and western blotting to assess the activation status of key signaling molecules.

Elucidating the Role of the Tumor Microenvironment in this compound's Efficacy

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. waters.com It is a complex ecosystem comprising cancer-associated fibroblasts (CAFs), immune cells, endothelial cells, and the extracellular matrix. Emerging evidence suggests that vitamin D analogs, including this compound, can modulate the TME to enhance their anti-cancer efficacy.

This compound's influence on the TME is multifaceted and includes:

Targeting Cancer Stem Cells (CSCs): CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. This compound has been shown to target CSCs in breast cancer models. Specifically, it downregulates the expression of the CSC marker CD44. nih.gov By reducing the CSC population, this compound may inhibit tumor progression and recurrence. uab.edu

Modulation of Cancer-Associated Fibroblasts (CAFs): CAFs are known to promote tumor growth and invasion. Vitamin D analogs can reprogram CAFs to a quiescent state, thereby inhibiting their pro-tumorigenic functions. nih.gov

Regulation of the Immune Microenvironment: The VDR is expressed in various immune cells, and its activation can modulate immune responses. Vitamin D analogs can enhance anti-tumor immunity by promoting the differentiation of monocytes into macrophages with anti-tumor activity and by modulating the function of T cells. This suggests that this compound could potentially be used in combination with immunotherapies.

Future preclinical studies should further investigate the detailed mechanisms by which this compound modulates the TME. This could involve co-culture systems of cancer cells with various stromal and immune cells, as well as the use of advanced in vivo imaging techniques to visualize the effects of this compound on the TME in real-time.

TME ComponentEffect of Vitamin D Analogs (including this compound)Potential Therapeutic Implication
Cancer Stem Cells (CSCs)Downregulation of CSC markers (e.g., CD44 by this compound). nih.govuab.eduInhibition of tumor initiation, metastasis, and recurrence.
Cancer-Associated Fibroblasts (CAFs)Reprogramming to a quiescent, less pro-tumorigenic state. nih.govSuppression of tumor growth and invasion.
Immune Cells (Macrophages, T-cells)Modulation of immune cell differentiation and function to enhance anti-tumor immunity.Synergy with immunotherapy.
Endothelial CellsInhibition of angiogenesis (new blood vessel formation).Restriction of tumor growth and metastasis.

Q & A

Q. What are the primary molecular mechanisms by which BXL0124 inhibits breast cancer cell proliferation?

this compound suppresses proliferation by targeting CD44-STAT3 signaling, reducing STAT3 phosphorylation and downstream oncogenic pathways in basal-like breast cancer cells . It also inhibits Notch1 signaling by downregulating c-Notch1, Jagged-2, and c-Myc protein levels, particularly in tumor-initiating CD44+/CD24−/low subpopulations . Methodologically, these effects are validated via Western blotting, flow cytometry for cell sorting, and transcriptional assays using concentrations ranging from 1–100 nM in vitro .

Q. How does this compound’s structural modification enhance its stability and activity compared to native vitamin D analogs?

this compound retains a C-19 methyl group, which stabilizes its interaction with the vitamin D receptor (VDR) ligand-binding domain (LBD), preventing rapid 24-hydroxylation-mediated degradation. This structural feature increases its half-life and transcriptional activation potency, as shown by crystallography of the zVDR-BXL0124 complex at 2.5 Å resolution . Comparative studies with analogs like BXL0097 confirm its superior tumor suppression in SCID mouse xenograft models .

Q. What in vitro experimental models are most effective for assessing this compound’s anti-tumor activity?

MCF10DCIS and MCF7 cell lines are widely used to evaluate this compound’s effects on cell viability, proliferation, and signaling pathways. Key assays include [3H]thymidine incorporation for proliferation, Western blotting for protein quantification, and fluorescence microscopy for nuclear localization studies (e.g., c-Notch1 suppression). Typical treatment durations range from 24–72 hours at 10 nM concentrations .

Advanced Research Questions

Q. How does this compound resolve contradictions in cell viability data across different experimental setups?

While this compound reduces tumor growth in vivo, it paradoxically increases absorbance (a proxy for cell viability) in some in vitro assays. This discrepancy arises from context-dependent effects: this compound promotes differentiation in pre-malignant cells but induces apoptosis in malignant CD44+/CD24− populations. Researchers should combine viability assays (e.g., MTT) with flow cytometry to distinguish live/dead cells and validate findings using tumor xenograft models .

Q. What methodological considerations are critical for studying this compound’s dose-dependent effects on calcium homeostasis?

this compound lowers serum calcium levels in murine models at doses ≥0.03 μg/kg, unlike hypercalcemic native vitamin D analogs. To avoid confounding outcomes, researchers must monitor calcium via POINTE Scientific assays and pair results with renal function markers. Dose escalation studies in SCID mice recommend starting at 0.01 μg/kg to balance efficacy and safety .

Q. How does this compound’s inhibition of Notch1 signaling differ mechanistically from 1α,25(OH)₂D₃?

this compound uniquely upregulates HES1, a Notch pathway repressor, through VDR-dependent transcriptional activation. In contrast, 1α,25(OH)₂D₃ primarily modulates ligand expression (e.g., Jagged-1). Methodologically, siRNA knockdown of VDR or HES1 in MCF10DCIS cells confirms this pathway specificity. Nuclear fractionation and co-immunoprecipitation are recommended to study VDR-Notch crosstalk .

Q. What strategies optimize this compound’s bioavailability in preclinical tumor models?

Intraperitoneal injection (3×/week at 0.1 μg/kg) in MMTV-ErbB2/neu mice achieves sustained tumor suppression without hypercalcemia. For pharmacokinetic profiling, high-performance liquid chromatography (HPLC) paired with mass spectrometry detects this compound metabolites in serum and tumor tissues. Researchers should note that this compound’s gemini structure enhances tissue retention compared to monomeric analogs .

Methodological Guidance

  • Experimental Design : Use SCID mice for xenograft studies to evaluate tumor volume reduction, ensuring sample sizes ≥6/group for statistical power .
  • Data Interpretation : Normalize Western blot data to lamin A (nuclear) or β-actin (cytoplasmic) when studying subcellular signaling .
  • Contradiction Analysis : Cross-validate in vitro findings with in vivo models to account for tumor microenvironment influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BXL0124
Reactant of Route 2
BXL0124

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.